molecular formula C7H5IN4 B8713817 5-iodo-4-(1H-pyrazol-1-yl)pyrimidine

5-iodo-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B8713817
M. Wt: 272.05 g/mol
InChI Key: GONXAVRSTYWWTI-UHFFFAOYSA-N
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Description

5-Iodo-4-(1H-pyrazol-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a pyrazole substituent at the 4-position and an iodine atom at the 5-position. Pyrimidine scaffolds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions. Pyrazole-substituted pyrimidines, such as 2-(1H-pyrazol-1-yl)-pyrimidine derivatives, are recognized for anti-inflammatory, herbicidal, and anticonvulsant activities, as demonstrated in studies on structurally related compounds .

Properties

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

5-iodo-4-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C7H5IN4/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H

InChI Key

GONXAVRSTYWWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison :

Property This compound 2-Chloro-4-(1H-Pyrazol-1-yl)-5-(CF₃)pyrimidine
Halogen Substituent Iodine (5-position) Chlorine (2-position)
Additional Group None Trifluoromethyl (5-position)
Molecular Weight Higher (due to iodine) Lower (CF₃ adds 69 g/mol vs. iodine’s 127 g/mol)
Stereoelectronic Polarizable, bulky Electron-withdrawing, less bulky

Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-Alkoxy-4-(1H-Pyrazol-1-yl)thieno[3,2-d]pyrimidine)

Structure: Thienopyrimidine core with pyrazole at position 4 and alkoxy groups at position 2. Key Features:

  • Bioactivity : Exhibits anticonvulsant activity in maximal electroshock (MES) and scPTZ tests, with lower neurotoxicity in rotarod assays .
  • Structural Divergence: Replacement of pyrimidine’s nitrogen with sulfur in the thieno ring alters electronic properties and bioavailability .

Comparison :

  • nitrogen-rich pyrimidine.
  • Biological Application: Anticonvulsant vs.

TRK Kinase Inhibitors (e.g., 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine)

Structure : Pyrazolo[1,5-a]pyrimidine core with pyrazole and difluorophenyl-pyrrolidine substituents.
Key Features :

  • Bioactivity : Potent TRK kinase inhibitors for cancer therapy, demonstrating the role of pyrazole-pyrimidine hybrids in targeted oncology .
  • Complex Substituents : Difluorophenyl and pyrrolidine groups enhance selectivity and pharmacokinetics .

Comparison :

  • Scaffold : Pyrazolo[1,5-a]pyrimidine vs. simple pyrimidine in the iodinated compound.
  • Substituent Complexity : The TRK inhibitor’s difluorophenyl group likely improves target affinity compared to iodine’s generic halogen bonding.

2-(1H-Pyrazol-1-yl)-Pyrimidine Derivatives

Structure : Simplistic pyrimidine with pyrazole at position 2.
Key Features :

  • Bioactivity : Anti-inflammatory (e.g., Epirazole), herbicidal, and fungicidal activities .
  • Synthetic Flexibility : Easily modified at other positions for diverse applications .

Comparison :

  • Substitution Pattern : Position 2 vs. 4 for pyrazole attachment, affecting molecular dipole and interaction with biological targets.

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